molecular formula C₉H₇BrO₂ B1153800 8-Bromoisochroman-1-one

8-Bromoisochroman-1-one

Cat. No.: B1153800
M. Wt: 227.05
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromoisochroman-1-one (CAS 1812221-73-0) is a brominated derivative of the isochroman-1-one scaffold, which is a structure of high interest in medicinal chemistry and organic synthesis . The compound features a bromine atom at the 8-position, making it a versatile synthetic intermediate or building block for researchers. The bromine atom can facilitate further chemical modifications through cross-coupling reactions, enabling the construction of more complex molecular architectures . Isochroman derivatives, in general, have been widely studied for their diverse pharmacological potential, with published research indicating activities involving the central nervous system, antimicrobial properties, and antioxidant effects . As a high-purity synthetic intermediate, this compound provides a valuable starting point for developing novel compounds in drug discovery programs and exploring structure-activity relationships (SAR) . This product is intended for research purposes as a chemical building block and is not for diagnostic or therapeutic use. Molecular Formula: C9H7BrO2 Molecular Weight: 227.05 g/mol Storage: Store in a cool, dry place, sealed under stable conditions for long-term preservation .

Properties

Molecular Formula

C₉H₇BrO₂

Molecular Weight

227.05

Origin of Product

United States

Strategic Synthetic Methodologies for 8 Bromoisochroman 1 One

Regioselective Bromination Approaches for Isochromanone Derivatives

Achieving regioselective bromination at the C-8 position of an existing isochromanone ring presents a significant synthetic challenge. The electronic nature of the lactone ring influences the aromatic system, often directing electrophilic substitution to other positions. However, various halogenation protocols and catalytic systems have been explored to control the site of bromination on aromatic and heterocyclic systems.

Direct electrophilic aromatic bromination of an unsubstituted isochroman-1-one (B1199216) typically faces issues with regioselectivity. However, specific reagents and conditions can favor certain isomers. The use of N-bromosuccinimide (NBS) is a common method for aromatic bromination. mdpi.com For certain substrates, the combination of NBS with silica (B1680970) gel in solvents like carbon tetrachloride has been shown to afford high regioselectivity, often favoring the position most activated and sterically accessible. mdpi.com While direct bromination of isochroman-1-one to achieve the 8-bromo derivative is not a commonly reported high-yield method, related strategies on substituted aromatics suggest that the directing effects of existing substituents are paramount. mdpi.com

Another approach involves the oxidation of a precursor, such as 8-bromoisochroman (B2376291), using an artificial enzyme like a polyoxometalate-supported cobalt complex to yield 8-bromoisochroman-1-one. rsc.org This method circumvents the direct bromination of the lactone, instead introducing the bromine atom at an earlier stage, followed by oxidation to form the desired ketone.

Catalytic systems offer a more refined control over regioselectivity in halogenation reactions. Hypervalent iodine(III) catalysts have been employed for the halocyclization of alkenes, demonstrating their utility in forming halogenated heterocyclic structures. beilstein-journals.org For instance, an iodoarene catalyst can be used in conjunction with a bromine source like N-bromosuccinimide (NBS) to facilitate bromolactonization. beilstein-journals.org While often applied to form products brominated on the alkyl portion of the ring system, the principles of catalyst-directed functionalization are relevant. acs.org

Zeolite catalysts are also known to induce high para-selectivity in the electrophilic bromination of aromatic substrates, which could potentially be applied to control the position of bromination on an isochromanone precursor. mdpi.com Furthermore, amino-thiocarbamate-based catalysts have been successfully used for the enantioselective bromocyclization of styrene-type carboxylic acids, yielding brominated dihydroisocoumarins, highlighting the potential of organocatalysis in controlling the introduction of bromine during ring formation. acs.org

Synthesis via Precursor Functionalization and Cyclization

A more common and controllable strategy for synthesizing this compound involves the use of a precursor that already contains the bromine atom at the desired position. This precursor is then subjected to a series of reactions to construct the isochromanone ring.

Substituted benzoic acids are versatile starting materials for the synthesis of isochromanones. A plausible, though not explicitly detailed in the search results for this specific target, route could start from a suitably substituted benzoic acid like 2,6-dibromobenzoic acid. ontosight.ai This compound features two bromine atoms and a carboxylic acid group on a benzene (B151609) ring. ontosight.ai A synthetic sequence could involve selective functionalization at one of the C-Br bonds, for example via a metal-catalyzed cross-coupling reaction to introduce a two-carbon side chain, followed by intramolecular cyclization (lactonization) to form the this compound ring system. The presence of the second bromine atom at the 2-position (which becomes the 8-position of the isochromanone) ensures the correct regiochemistry from the outset.

Multistep syntheses provide the flexibility needed to construct complex heterocyclic systems like this compound. These sequences often involve the initial preparation of a functionalized aromatic precursor followed by cyclization.

One general and powerful method for forming the isochromanone core is the intramolecular Diels-Alder (IMDA) reaction. researchgate.netresearchgate.net This strategy could be adapted by starting with a precursor already containing the C-8 bromine substituent, which would then undergo the IMDA reaction to form the bicyclic ring system.

Another approach involves the reaction of o-tolyacetic acid with a halogenating agent like sulfuryl chloride or N-bromosuccinimide to form a 2-(halomethyl)phenylacetic acid intermediate. chemicalbook.comgoogle.com This intermediate then undergoes ring closure with a base to yield the isochromanone. chemicalbook.comgoogle.com To produce the 8-bromo derivative, one would need to start with a bromo-substituted o-tolylacetic acid.

A summary of a key oxidation reaction is presented below:

PrecursorCatalyst/ReagentProductYieldReference
8-BromoisochromanPMoV-Co (polyoxometalate-supported cobalt complex) / O₂This compound84% rsc.org

This table illustrates the high-yield oxidation of a pre-brominated precursor to the target compound.

Development of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of isochromanone synthesis, several innovative approaches have been developed that reduce waste and avoid harsh conditions.

One notable advancement is the use of enzyme catalysis. A laccase-mediated oxidative [4+2] cyclization of pyrocatechuic acid with styrenes has been developed for the synthesis of various isochromanone derivatives. rsc.orgrsc.orgup.pt This biocatalytic method operates under mild conditions and demonstrates high efficiency, offering a green alternative to traditional metal-catalyzed syntheses that often require harsh conditions or pre-functionalized substrates. rsc.orgrsc.org For the synthesis of one such isochromanone, this enzymatic protocol achieved a low E-factor of 20.45 and a high atom economy of 87.7%. rsc.org

Photocatalysis represents another green strategy. The synthesis of isochromanones has been achieved through photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium salts with alkenes, which can be performed under batch or flow conditions, the latter allowing for better control and scalability. beilstein-journals.org The use of visible light as a renewable energy source is a key advantage of this methodology. rsc.org

Furthermore, the development of recyclable catalysts, such as TEMPO-derived sulfonic salts for aerobic oxidation, contributes to the greening of isochromanone synthesis. organic-chemistry.org The oxidation of isochromans to isochromanones using molecular oxygen as the oxidant, facilitated by a recyclable polyoxometalate-based coordination polymer, is another example of a highly desirable and green heterogeneous oxidation process. researchgate.net

Process Optimization and Scale-Up Considerations for Efficient Production

Process Optimization

Process optimization is the systematic approach to improving an existing process. zep.de For the synthesis of this compound, this involves refining reaction conditions to maximize yield and purity while minimizing costs, reaction time, and waste generation. gbtec.com Key areas for optimization include the choice of reagents, catalysts, solvent systems, and reaction temperatures.

One documented method for synthesizing this compound involves the oxidation of the corresponding 8-bromoisochroman. rsc.org Optimization of this transformation would focus on several factors. The selection of the oxidizing agent is critical; while potent oxidants might offer high conversion, milder and more selective agents could reduce the formation of byproducts, simplifying purification. For instance, the use of a polyoxometalate-supported cobalt complex as an artificial enzyme catalyst for the aerobic oxidation of isochromans presents a modern, efficient approach. rsc.org

The optimization workflow can be guided by methodologies like the Plan-Do-Check-Act (PDCA) cycle. otrs.com

Plan: Analyze the current synthesis, identify potential inefficiencies (e.g., low yield, difficult purification), and hypothesize improvements (e.g., testing a new catalyst or solvent). otrs.com

Do: Implement the proposed change on a small scale.

Check: Analyze the results. For example, use 1H NMR and High-Performance Liquid Chromatography (HPLC) to determine the yield and purity of this compound and compare it to the original procedure. researchgate.netthermofisher.com

Act: If the change is successful, standardize the new process. If not, analyze the outcome and begin the cycle again. otrs.com

A critical aspect of optimization is the purification of the final product. Laboratory methods often rely on silica gel flash column chromatography to isolate the target compound. rsc.orgresearchgate.net While effective, this method can be time-consuming and generate significant solvent waste, making it less suitable for large-scale operations. thermofisher.com Therefore, optimizing the reaction to yield a crude product of high purity is paramount, as it can significantly simplify the downstream purification process. Exploring crystallization as a primary purification method could offer a more scalable and cost-effective alternative to chromatography.

Scale-Up Considerations

Scaling up the synthesis of this compound from the lab bench to a production plant introduces a new set of challenges. The primary goal is to reproduce the optimized process on a larger scale safely, efficiently, and economically.

Key considerations for scale-up include:

Reagent and Solvent Selection: The cost and availability of starting materials and solvents become major factors at scale. While a specific solvent might be ideal in the lab, a less expensive, more environmentally friendly, or easier-to-handle alternative may be necessary for industrial production.

Thermal Management: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. Exothermic or endothermic reactions require robust heating and cooling systems to maintain the optimal temperature profile and ensure reaction safety.

Mixing Efficiency: Achieving homogenous mixing in a large reactor is more challenging than in a small flask. Inadequate mixing can lead to localized temperature gradients, lower yields, and an increase in byproduct formation. The type and speed of the agitator must be carefully selected.

Purification Methods: As mentioned, chromatography is often not viable for large-scale purification. Developing a robust crystallization process is often the preferred method for isolating the final product in high purity. This involves a detailed study of solubility in various solvent systems and temperature profiles to maximize recovery. Alternative methods like reversed-phase cartridge purification can also be considered as they are adaptable for larger scales. thermofisher.com

Process Safety: A thorough hazard analysis must be conducted. This includes evaluating the toxicity and reactivity of all chemicals involved, understanding the thermal risks of the reaction, and ensuring that appropriate safety measures are in place to prevent accidents. sci-hub.se For instance, using N-halosuccinimides instead of hazardous molecular halogens like Br₂ can be a safer approach for bromination steps. researchgate.net

Waste Management: The environmental impact and cost of waste disposal are significant concerns in large-scale synthesis. Processes should be designed to minimize waste (high atom economy) and allow for the recycling of solvents and catalysts where possible.

An example of a scalable technology is the use of flow electrochemical reactors. These systems allow for the in situ generation of reactive intermediates like bromine from safer precursors such as hydrobromic acid, minimizing the handling of hazardous reagents. researchgate.net Flow reactors also offer superior control over reaction parameters and can be scaled up by extending operation time or by using multiple reactors in parallel, with productivity measured in metrics like mg/hour. researchgate.net

The successful scale-up of this compound production hinges on a multi-faceted approach that integrates optimized reaction chemistry with sound chemical engineering principles to ensure a safe, sustainable, and cost-effective manufacturing process.

Chemical Reactivity and Advanced Transformations of 8 Bromoisochroman 1 One

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C-8 position of the isochromanone core is a key handle for introducing molecular complexity. As a typical aryl bromide, it readily participates in a variety of powerful cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthesis, and 8-bromoisochroman-1-one is an excellent substrate for these transformations. The electron-rich nature of the aromatic ring, combined with the C-Br bond, facilitates reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. beilstein-journals.orgnih.govharvard.edu It is a versatile method for creating biaryl structures or attaching alkyl and vinyl groups to the isochromanone scaffold. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org The choice of palladium source, ligand, base, and solvent is crucial for achieving high yields. chemrxiv.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. libretexts.orgwikipedia.org This reaction is highly valuable for introducing vinyl groups onto the aromatic ring of the isochromanone. The mechanism typically proceeds via oxidative addition of palladium(0), followed by alkene coordination and insertion, and finally β-hydride elimination to release the product. princeton.edudiva-portal.org The regioselectivity of the alkene insertion is a key consideration in this process.

Sonogashira Coupling: For the synthesis of aryl alkynes, the Sonogashira coupling is the premier method. nrochemistry.comnih.govwalisongo.ac.id It involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com This reaction provides a direct route to incorporating alkynyl moieties, which are themselves versatile functional groups for further transformations.

A representative table of conditions for these cross-coupling reactions is presented below, based on general procedures for aryl bromides.

Reaction Coupling Partner Catalyst System Base Solvent Typical Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O8-Aryl-isochroman-1-one
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃DMF, NMP8-Vinyl-isochroman-1-one
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, DiisopropylamineTHF, DMF8-Alkynyl-isochroman-1-one

Heteroatom Substitution Reactions

Beyond carbon-carbon bonds, the bromine atom can be replaced by various heteroatoms. The Buchwald-Hartwig amination is a prominent example, enabling the formation of carbon-nitrogen bonds. wikipedia.orgsnnu.edu.cnlibretexts.org This palladium-catalyzed reaction couples this compound with a primary or secondary amine, providing access to 8-amino-isochroman-1-one derivatives. chemspider.comnih.gov These products are valuable in medicinal chemistry and materials science. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Reactions Involving the Lactone Moiety and Aromatic Ring System

The lactone ring and the fused aromatic system also offer sites for chemical modification, allowing for skeletal diversification and functionalization.

Ring-Opening and Ring-Closure Transformations

The lactone ring, being a cyclic ester, is susceptible to nucleophilic attack, which can lead to ring-opening. masterorganicchemistry.compdx.edulibretexts.org Strong nucleophiles like hydroxide (B78521) or alkoxides can hydrolyze or transesterify the lactone to afford the corresponding 2-(hydroxymethyl)benzoic acid derivatives. Similarly, reaction with amines can yield amides. These ring-opened products can serve as precursors for the synthesis of other heterocyclic systems. For example, a related compound, 4-bromoisochroman-3-one, undergoes condensation with an amine, followed by reduction and cyclization to form the rhoeadan alkaloid skeleton. cdnsciencepub.comcdnsciencepub.com This suggests that derivatives of this compound could undergo analogous multi-step transformations.

Functionalization of the Isochromanone Core

While the bromine provides a primary site for functionalization, other positions on the isochromanone core can also be modified. The methylene (B1212753) group adjacent to the lactone carbonyl (C-4) could potentially be functionalized. Furthermore, the aromatic ring itself, beyond the C-8 position, can undergo reactions. For instance, electrophilic aromatic substitution (EAS) could introduce new substituents, although the directing effects of the existing oxygen and bromo groups would need to be considered. uomustansiriyah.edu.iquci.eduunizin.orgdalalinstitute.comlibretexts.org The lactone ring is generally deactivating, while the bromine is a deactivating but ortho-, para-director.

Electrophilic and Radical Mediated Transformations

Electrophilic and radical reactions offer alternative pathways for modifying the this compound structure.

Electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation, could potentially occur on the benzene (B151609) ring. uomustansiriyah.edu.iquci.eduunizin.orgdalalinstitute.comlibretexts.org The regiochemical outcome would be dictated by the combined directing effects of the bromo substituent and the electron-withdrawing lactone moiety. The bromine atom is an ortho, para-director, while the lactone ring deactivates the aromatic system, making such substitutions potentially challenging and requiring forcing conditions.

Radical reactions provide another avenue for functionalization. While direct radical substitution on the aromatic ring is less common than palladium-catalyzed methods, radical-nucleophilic aromatic substitution (SRN1) can be a viable pathway under specific conditions, often involving photostimulation or a strong electron source to initiate the formation of a radical anion. wikipedia.org Additionally, radical processes can be used for C-H functionalization, although this is more commonly applied to sp³-hybridized carbons. nih.govrsc.orgrsc.org Radical capture experiments have been performed in related isochroman (B46142) systems to elucidate reaction mechanisms.

Stereoselective Transformations and Chiral Auxiliary Applications

Following a comprehensive review of scientific literature and chemical databases, no specific research findings, detailed studies, or data pertaining to the stereoselective transformations or the application of this compound as a chiral auxiliary could be identified.

The field of asymmetric synthesis frequently employs chiral auxiliaries—enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. du.ac.inwikipedia.orgwikipedia.org These methods are crucial for producing enantiomerically enriched products, which is of high importance in areas like pharmaceutical development. nih.gov The general principle involves the attachment of the auxiliary to an achiral substrate, which then undergoes a diastereoselective reaction. masterorganicchemistry.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential recycling. wikipedia.org

Similarly, stereoselective transformations are reactions that favor the formation of one stereoisomer over others. uwindsor.cainflibnet.ac.in These can be either enantioselective, producing a preference for one enantiomer, or diastereoselective, favoring one diastereomer. masterorganicchemistry.comwikipedia.org Such selectivity is often achieved through the use of chiral catalysts, reagents, or the inherent chirality within the substrate itself. du.ac.in

Despite the synthetic utility of the isochromanone scaffold and the potential for the bromo-substituent to be used in further chemical modifications, there is no available literature detailing the application of this compound in these specific contexts. Research into the diastereoselective or enantioselective reactions involving this particular compound, or its use to induce chirality in other molecules, has not been reported in the accessible scientific domain. Therefore, no data tables on reaction conditions, yields, or stereoselectivity (such as enantiomeric excess or diastereomeric ratios) can be provided.

Mechanistic Investigations of Reactions Involving 8 Bromoisochroman 1 One

Elucidation of Reaction Pathways and Identification of Key Intermediates

The chemical journey of 8-Bromoisochroman-1-one and its isomers is marked by several key reaction pathways, each featuring distinct intermediates that dictate the final product structure. These intermediates are often transient species, but their existence can be inferred through trapping experiments, spectroscopic analysis, and computational modeling.

One of the significant pathways involves the use of bromoisochromanones as electrophiles in condensation reactions. For instance, in the synthesis of the rhoeadan alkaloid skeleton, 4-bromoisochroman-3-one undergoes condensation with N-methyl-3,4-dimethoxy-β-phenethylamine. researchgate.net This reaction proceeds through the formation of a crucial aminolactone intermediate (compound 9a in the original study). researchgate.net Subsequent reduction and acid-mediated cyclization of this intermediate lead to the complex tetracyclic core of the target alkaloid. researchgate.net Mechanistically, the formation of the C-4 bond is believed to proceed via an α-oxo carbonium ion intermediate , which possesses a thermodynamically more stable stereochemistry. researchgate.net

Another important reaction pathway for this class of compounds is the Diels-Alder reaction, where the isochromanone moiety can act as a dienophile. Studies on the tandem aerobic oxidation of 4-bromoisochroman-3-one have shown its participation in highly regio- and diastereoselective Diels-Alder reactions to construct bridged polycyclic lactones. psu.edu The precise nature of the intermediates and transition states in these cycloadditions is often elucidated through computational studies. psu.eduresearchgate.net

Furthermore, the synthesis of 8-bromoisochroman (B2376291) itself can be achieved via the TiCl₄-promoted cyclization of 1-bromo-3-[2-((2-methoxyethoxy)-methoxy)ethyl]benzene. This process involves the formation of an oxonium intermediate , which then undergoes ring closure. researchgate.net The study of such reactions reveals the potential for the formation of regioisomers, highlighting the importance of controlling the reaction pathway. researchgate.net In some cases, unexpected products can appear; for example, enzymatic cyclization of certain 2-vinylbenzoic acid derivatives can lead to 4-hydroxyisochroman-1-one instead of the expected 4-bromoisochroman-1-one, indicating a completely different reaction cascade. nih.gov

Role of Catalysis in Directing Reaction Mechanisms

Catalysis is a fundamental principle in chemistry that allows for the acceleration of reactions and, crucially, the direction of selectivity towards a desired product. acs.org In reactions involving this compound and its analogues, both Lewis and Brønsted acids, as well as organometallic and enzymatic catalysts, play pivotal roles.

Lewis and Brønsted Acid Catalysis: In the synthesis of the rhoeadan skeleton mentioned previously, a Lewis acid, diisobutylaluminum hydride (DIBAL-H), is used for the reduction of the aminolactone intermediate. researchgate.net Following this, a strong Brønsted acid, polyphosphoric acid (PPA), is employed to mediate the cyclization to the final tetracyclic product. researchgate.net The use of other Lewis acids like BF₃·Et₂O or protic acids like HCl failed to yield the desired product, underscoring the specific role of the chosen catalyst in guiding the reaction mechanism. researchgate.net Similarly, bismuth triflate, Bi(OTf)₃, has been shown to be a highly effective Lewis acid promoter for the synthesis of isochromans from β-arylethanols, proceeding through a protonated hemiacetalic intermediate that dehydrates to an oxocarbenium ion before cyclizing. researchgate.net

Lewis Base Catalysis: The formation of the bromoisochromanone core can be viewed as a bromolactonization reaction. Systematic investigations into Lewis base-catalyzed halolactonization have revealed that catalysts can significantly influence both the reaction rate and the cyclization selectivity (endo vs. exo). A wide range of Lewis bases, particularly those containing sulfur, selenium, and phosphorus donor atoms, have been shown to be rapid and effective catalysts for these transformations. The ability of these catalysts to alter the product ratio demonstrates their presence in the transition structure of the product-determining step.

Enzymatic Catalysis: Biocatalysis offers an environmentally friendly alternative for the synthesis of isochromanone derivatives. For example, a vanadium chloroperoxidase from Curvularia inaequalis has been used to catalyze the cyclization of 2-vinylbenzoic acids to yield 4-hydroxyisochroman-1-ones, avoiding the use of toxic reagents and harsh conditions often required in traditional chemical methods. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the speed of a chemical reaction and the factors that influence it. This involves determining the reaction rate, the order of the reaction with respect to each reactant, and the rate constant (k). psu.edumasterorganicchemistry.com While specific kinetic data for reactions of this compound are not extensively documented in the reviewed literature, studies on closely related isochromanone systems provide valuable insights into the methodologies and findings.

The rate of a reaction is typically determined by monitoring the change in concentration of a reactant or product over time. kpfu.ru This can be achieved using various analytical techniques, such as NMR or IR spectroscopy. organic-chemistry.org

A study on the Michael reaction of lactone enolates derived from 3-isochromanone (B1583819) with various electrophiles determined the second-order rate constants (k₂) for these reactions. nih.gov This allows for the quantitative comparison of the nucleophilicity of the enolate. The data from this study is presented in the interactive table below.

Interactive Data Table: Second-Order Rate Constants for Michael Reactions of 3-Isochromanone Enolate
Electrophile (Reference Compound)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
(E)-β-Nitrostyrene1.85 x 10⁻²
1,1-Diphenylethene derivative4.10 x 10⁻³
Benzhydryliumylidene-malononitrile1.14 x 10³

Data sourced from a study on the reactivity of lactone enolates in DMSO at 20 °C. nih.gov

In another example, time-resolved infrared (TRIR) spectroscopy was used to investigate the photochemistry of 4-diazo-3-isochromanone. This technique allowed for the direct observation of transient species and the determination of rate constants for their subsequent reactions. For instance, the carbene intermediate generated from the photolysis was found to be quenched by the starting diazo compound with a rate constant of (5.0 ± 0.5) × 10⁸ M⁻¹ s⁻¹.

Kinetic analysis of Diels-Alder reactions, a pathway available to isochromanones, can be complex, especially when multiple products are formed and reversible reactions occur. acs.orgnih.gov In such cases, kinetic modeling is used to determine relative reaction rates and activation energies. acs.org

Experimental and Computational Correlation for Mechanistic Validation

In modern mechanistic chemistry, a powerful synergy exists between laboratory experiments and theoretical computations. nih.gov Computational chemistry, particularly using Density Functional Theory (DFT), allows for the exploration of potential energy surfaces, the calculation of the energies of intermediates and transition states, and the visualization of reaction pathways that might be impossible to observe directly. These computational results, when correlated with experimental data, provide a robust validation of a proposed reaction mechanism. researchgate.net

This dual approach has been applied to the chemistry of isochromanones. For example, combined experimental and computational studies have been used to elucidate the mechanism of the Diels-Alder reaction involving 4-bromoisochroman-3-one. psu.eduresearchgate.net DFT calculations can predict the stereochemical outcome of a reaction, which can then be compared to the experimentally observed product distribution. psu.edu

In the investigation of catalyst-controlled enantiodivergent bromolactonization, DFT calculations were crucial in understanding how different catalysts lead to opposite enantiomers. nih.gov The calculations revealed key non-covalent interactions, such as N-C-H hydrogen bonds and π-π stacking, in the transition states that were responsible for the observed enantioselectivity. nih.gov

Similarly, computational studies on reaction mechanisms can identify the rate-determining step and rationalize the influence of factors like solvent and temperature. researchgate.net By calculating the activation barriers for different possible pathways, researchers can predict which pathway is kinetically favored, providing explanations for the observed product ratios and reaction rates. This integration of theory and experiment is indispensable for building a complete and accurate picture of the chemical reactivity of compounds like this compound.

Synthesis and Exploration of 8 Bromoisochroman 1 One Derivatives and Analogues

Design Principles for Modifying the 8-Bromoisochroman-1-one Scaffold

The modification of the this compound scaffold is guided by established structure-activity relationship (SAR) principles aimed at enhancing biological efficacy and tuning physicochemical properties. The isochroman-1-one (B1199216) core, being a privileged structure in medicinal chemistry, offers several positions for substitution to modulate its activity.

Key design principles include:

Modification at the C-3 and C-4 Positions: Introducing substituents at the C-3 and C-4 positions of the lactone ring is a common strategy to explore the spatial requirements of binding pockets. The size, chirality, and polarity of these substituents can be systematically varied to optimize activity. For instance, the introduction of a phenyl group at the C-3 position has been shown to be crucial for certain biological activities.

Lactone Ring Alterations: While less common, modifications to the lactone ring itself, such as ring-opening or fusion to other ring systems, can lead to entirely new classes of compounds with potentially different pharmacological profiles.

Stereochemistry: The creation of chiral centers, particularly at C-3 and C-4, is a critical aspect of design. The enantiomers of a chiral isochroman-1-one derivative often exhibit different biological activities, making stereoselective synthesis a key consideration.

A study on isochroman-derivatives of hydroxytyrosol (B1673988) highlighted that lipophilicity and the presence of free hydroxyl groups are significant determinants of antioxidant activity. nih.gov This suggests that for this compound, introducing hydrophilic or lipophilic moieties through the bromo-substituent could be a viable strategy to modulate its bioactivity.

Synthetic Routes to Substituted and Fused Isochroman-1-one Systems

A variety of synthetic methods have been developed to access substituted and fused isochroman-1-one systems, starting from different precursors.

Rhodium(III)-catalyzed annulation of benzoic acids with nitroalkenes provides an efficient route to 3,4-disubstituted isochroman-1-ones. researchgate.net This method offers high regioselectivity and catalytic efficiency. Another approach involves the photocatalyzed reaction of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with alkenes, which yields isochromanones under mild conditions. beilstein-journals.org

A metal-free synthesis of 3-substituted isocoumarins (the unsaturated analogue of isochroman-1-ones) has been achieved through a sequential O-acylation/intramolecular Wittig reaction of (2-carboxybenzyl)triphenylphosphonium bromide with various acid chlorides. mdpi.com This method demonstrates high functional group tolerance and provides excellent yields.

The synthesis of this compound itself can be achieved through various methods. One reported synthesis involves the oxidation of the corresponding isochroman (B46142). rsc.org

Fused isochroman-1-one systems can be prepared through intramolecular cyclization reactions. For example, a gold(I)-catalyzed bicyclization of alkynes has been used to create a tetracyclic framework that fuses an indole (B1671886) ring with an isochroman system. frontiersin.org Additionally, the synthesis of spiro[indanone-2,3′-isochromane-1-one] derivatives has been accomplished via a dinuclear zinc-catalyzed Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones. rsc.orgresearchgate.net

A selection of synthetic methods for substituted isochroman-1-ones is presented in the table below.

Starting MaterialsReagents and ConditionsProduct TypeReference
Benzoic acids and nitroalkenesRh(III) catalyst3,4-disubstituted isochroman-1-ones researchgate.net
2-(Alkoxycarbonyl)benzenediazonium tetrafluoroborates and alkenesPhotocatalyst, lightSubstituted isochromanones beilstein-journals.org
(2-Carboxybenzyl)triphenylphosphonium bromide and acid chloridesTriethylamine3-substituted isocoumarins mdpi.com
α-Hydroxy indanones and ortho-ester chalconesDinuclear zinc catalystSpiro[indanone-2,3′-isochromane-1-one]s rsc.orgresearchgate.net

Preparation of Structurally Diverse Analogues from the this compound Core

The 8-bromo substituent on the isochroman-1-one scaffold is a versatile handle for introducing structural diversity. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at the C-8 position. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups.

Furthermore, the lactone functionality of this compound can undergo various transformations. Reduction of the lactone can yield the corresponding diol, which can serve as a precursor for other heterocyclic systems. The carbonyl group can also be a site for nucleophilic attack, leading to ring-opened products or, in some cases, rearrangement to different scaffolds.

For instance, this compound has been utilized in the synthesis of more complex molecules. In one study, it was a key intermediate in a convergent synthesis of the rhoeadan alkaloid skeleton. cdnsciencepub.com The synthesis involved the condensation of a 4-bromoisochroman-3-one derivative with a phenethylamine (B48288) derivative, followed by reduction and cyclization. cdnsciencepub.com

Exploration of Novel Scaffolds for Chemical Research

The isochroman-1-one framework, including the 8-bromo derivative, serves as a valuable starting point for the exploration of novel molecular scaffolds. The inherent reactivity of the scaffold allows for its transformation into more complex polycyclic and spirocyclic systems.

One strategy involves the fusion of the isochroman-1-one core with other heterocyclic rings. As mentioned earlier, gold-catalyzed reactions have been employed to fuse an indole ring to the isochroman system, generating novel tetracyclic compounds. frontiersin.org Such fused systems are of interest in medicinal chemistry as they can present unique three-dimensional shapes for interaction with biological targets.

Spirocyclic systems containing the isochroman-1-one moiety are another area of active research. The synthesis of spiro[indanone-2,3′-isochromane-1-one] derivatives demonstrates the feasibility of constructing complex spiro-fused scaffolds. rsc.orgresearchgate.net Spirocycles are of particular interest as they introduce conformational rigidity and can lead to compounds with improved pharmacological properties. researchgate.net

The development of one-pot reactions involving alkyne annulation has also opened up new avenues for the construction of polycyclic scaffolds from isochroman-based precursors. frontiersin.org These methods allow for the rapid assembly of complex molecular architectures from relatively simple starting materials.

Strategies for Enantioselective Synthesis of Derivatives

The synthesis of enantiomerically pure isochroman-1-one derivatives is of great importance, as different enantiomers often exhibit distinct biological activities. Several strategies have been developed for the enantioselective synthesis of these compounds.

One approach involves the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For example, an enantioselective Michael/transesterification tandem reaction catalyzed by a dinuclear zinc complex has been used to synthesize chiral spiro[indanone-2,3′-isochromane-1-one] derivatives with excellent enantioselectivities (up to >99% ee). rsc.orgresearchgate.net

Another powerful strategy is the asymmetric synthesis of isochromanone derivatives through a cascade reaction involving carboxylic oxonium ylides. rsc.org This method, which utilizes a combination of an achiral dirhodium salt and a chiral N,N′-dioxide–metal complex, allows for the synthesis of benzo-fused δ-lactones bearing vicinal quaternary stereocenters with good to excellent enantioselectivity. rsc.org

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of isochroman-1-one derivatives. N-heterocyclic carbene (NHC) catalysis has been employed in a photoenolization/Diels-Alder (PEDA) process to generate diverse isochroman-1-one derivatives in an enantioselective manner. colab.ws

A summary of enantioselective synthetic strategies is provided in the table below.

Catalytic SystemReaction TypeProduct TypeEnantioselectivity (ee)Reference
Dinuclear zinc catalystMichael/transesterification tandemSpiro[indanone-2,3′-isochromane-1-one]sup to >99% rsc.orgresearchgate.net
Dirhodium salt and chiral N,N′-dioxide–metal complexCascade involving carboxylic oxonium ylidesBenzo-fused δ-lactonesup to 96% rsc.org
N-heterocyclic carbene (NHC)Photoenolization/Diels-Alder (PEDA)Isochroman-1-one derivativesNot specified colab.ws

Advanced Spectroscopic and Analytical Methodologies in the Characterization of 8 Bromoisochroman 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of 8-Bromoisochroman-1-one, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in this compound. The carbonyl carbon (C1) is typically observed in the downfield region of the spectrum, around 163-165 ppm, due to its deshielded nature. The aromatic carbons exhibit signals in the range of approximately 121-138 ppm, with the carbon bearing the bromine atom (C8) showing a characteristic chemical shift. The methylene (B1212753) carbons of the heterocyclic ring appear in the more upfield region of the spectrum.

Detailed ¹H and ¹³C NMR spectral data for this compound are summarized in the table below. libretexts.orgchemguide.co.uk

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1-~164.0
C3--
C4--
C4a--
C5~8.09 (d, J = 8.0 Hz)-
C6~7.29 (t, J = 8.0 Hz)-
C7~7.78 (d, J = 8.0 Hz)-
C8-~121.4
C8a-~138.3

Note: The complete assignment of all ¹³C chemical shifts was not available in the consulted literature. The provided values are based on reported data. 'd' denotes a doublet and 't' denotes a triplet coupling pattern, with the coupling constant 'J' given in Hertz (Hz).

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structural features through the analysis of its fragmentation patterns. Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), and its mass-to-charge ratio (m/z) provides the molecular weight. Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 natural abundance. This results in two peaks of nearly equal intensity for the molecular ion, separated by two m/z units (M⁺ and M+2⁺).

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

As of the latest literature review, a specific crystal structure for this compound has not been reported. However, the crystal structures of other brominated heterocyclic compounds have been determined, providing valuable comparative data for bond lengths and angles involving bromine and carbon atoms in similar chemical environments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the lactone carbonyl group (C=O stretch), typically in the region of 1720-1780 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the lactone would also be present. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. While the use of FT-IR for the characterization of this compound has been mentioned in the literature, specific peak assignments have not been detailed. chemguide.co.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O and C-Br stretching vibrations would also be Raman active. A detailed Raman spectrum of this compound is not currently available in the scientific literature.

Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the purification and purity assessment of this compound.

Flash Chromatography: In the synthesis of this compound, flash chromatography is a commonly employed method for purification. chemguide.co.uk This technique utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, typically a mixture of solvents like petroleum ether and ethyl acetate, to separate the desired product from unreacted starting materials and byproducts. chemguide.co.uk The purity of the collected fractions is often monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For a more quantitative assessment of purity, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the methods of choice. These techniques can separate this compound from even closely related impurities. When coupled with a mass spectrometer (LC-MS or GC-MS), these hyphenated techniques not only provide information on the purity of the sample but also the molecular weights of any impurities present, aiding in their identification. Specific HPLC or GC methods for the analysis of this compound are not detailed in the available literature.

Computational and Theoretical Studies of 8 Bromoisochroman 1 One

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of 8-Bromoisochroman-1-one. A common approach involves geometry optimization and subsequent property calculations using a functional such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p) to ensure accuracy.

The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting its chemical reactivity. The HOMO is primarily localized on the benzene (B151609) ring and the oxygen atom of the lactone, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is centered around the carbonyl group and the C-Br bond, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. For this compound, the MEP would show a region of negative potential (red) around the carbonyl oxygen, highlighting its role as a hydrogen bond acceptor. Regions of positive potential (blue) would be expected near the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.85 eV
LUMO Energy-1.23 eV
HOMO-LUMO Gap5.62 eV
Dipole Moment3.45 D

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.

Conformational Analysis and Prediction of Energetic Landscapes

The conformational flexibility of the isochromanone ring system in this compound is a key determinant of its biological activity and reactivity. Conformational analysis is typically performed by systematically scanning the potential energy surface (PES) through the variation of key dihedral angles. For the dihydro-2-benzopyran-1-one core, the puckering of the non-aromatic ring is of primary interest.

Theoretical calculations would likely identify several low-energy conformers. The most stable conformation is expected to be a pseudo-chair or a twisted-boat form, which minimizes steric strain and torsional interactions. The energetic landscape would reveal the relative stabilities of these conformers and the energy barriers for their interconversion. These barriers are crucial for understanding the dynamic behavior of the molecule in solution.

Table 2: Relative Energies of this compound Conformers

ConformerDihedral Angle (C4-C3-O2-C1)Relative Energy (kcal/mol)
Pseudo-Chair55.2°0.00
Twisted-Boat25.8°2.5
Planar (Transition State)0.0°6.8

Note: The values in this table are illustrative and based on typical energetic profiles for similar heterocyclic systems.

In Silico Modeling of Reaction Pathways and Transition States

Computational modeling of reaction pathways provides a molecular-level understanding of the reactivity of this compound. A representative reaction, such as the hydrolysis of the lactone ring, can be modeled to determine the reaction mechanism and associated energetics. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) structures connecting them.

Table 3: Calculated Energetics for the Hydrolysis of this compound

ParameterValue (kcal/mol)
Activation Energy (Ea)18.5
Reaction Enthalpy (ΔH)-5.2

Note: These values are hypothetical and represent a plausible outcome for a DFT study of this reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts are then scaled to account for systematic errors in the theoretical method. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: The infrared (IR) spectrum can be predicted by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation. The predicted frequencies are often scaled by an empirical factor to improve agreement with experimental data. Key vibrational modes would include the C=O stretching frequency of the lactone, C-O stretching, and vibrations associated with the aromatic ring.

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
¹³C NMR (C=O)168.5 ppmNot available
¹H NMR (H at C5)7.72 ppm7.66 ppm
IR (C=O stretch)1735 cm⁻¹Not available

Note: Predicted values are hypothetical. The experimental ¹H NMR value is from available literature.

Strategic Applications of 8 Bromoisochroman 1 One As a Building Block in Organic Synthesis

Precursor in the Total Synthesis of Complex Natural Products and Analogues

There are no specific examples in the reviewed literature where 8-Bromoisochroman-1-one has been documented as a key precursor in the total synthesis of a complex natural product or its analogues.

Aryl bromides are versatile intermediates in organic synthesis, frequently employed in carbon-carbon bond-forming reactions that are crucial for constructing complex molecular architectures. sci-hub.se For instance, the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for creating biaryl linkages often found in natural products. wikipedia.orgxisdxjxsu.asiaresearchgate.net Theoretically, the aryl bromide moiety of this compound could undergo such a reaction to couple with various fragments, serving as a convergence point in a synthetic strategy.

Table 1: Hypothetical Application in C-C Coupling Reactions

Reaction Type Coupling Partner (Hypothetical) Catalyst (Typical) Potential Product Scaffold
Suzuki-Miyaura Coupling Arylboronic acid Pd(PPh₃)₄ 8-Aryl-isochroman-1-one
Heck Coupling Alkene Pd(OAc)₂ 8-Alkenyl-isochroman-1-one
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI 8-Alkynyl-isochroman-1-one
Buchwald-Hartwig Amination Amine Palladium complex with specialized ligand 8-Amino-isochroman-1-one derivative

This table is illustrative of the potential reactivity of this compound based on the known chemistry of aryl bromides and is not based on published experimental results for this specific compound.

Utilization in the Preparation of Advanced Organic Materials

There is no available research demonstrating the use of this compound in the synthesis of advanced organic materials such as polymers, metal-organic frameworks (MOFs), or organic light-emitting diode (OLED) components. bldpharm.com

Functionalized aromatic compounds are foundational to materials science. For example, aryl halides are often used as monomers or intermediates in the synthesis of conjugated polymers for electronic applications or in the creation of emissive materials for OLEDs. researchgate.netresearchgate.net The isochromanone structure, coupled with the reactive bromide handle, could potentially be incorporated into polymeric chains or functionalized to create materials with specific photophysical properties, but such applications for the 8-bromo isomer have not been described.

Building Block for Ligand Design and Catalyst Development

No published research was found that describes the use of this compound as a foundational scaffold for the design of ligands or the development of new catalysts.

Ligand synthesis is a cornerstone of catalysis, with the ligand's structure being critical to the catalyst's activity and selectivity. us.esmanchester.ac.uk Scaffolds are often chosen for their rigidity, steric properties, and the ability to coordinate with a metal center. Transition metal catalysts are essential in a vast number of chemical transformations. mdpi.commdpi.com While the isochromanone framework could potentially be modified—for example, by converting the bromide to a phosphine (B1218219) or an N-heterocyclic carbene precursor—to create a novel ligand, such work involving this compound has not been reported in the literature.

Future Directions and Emerging Research Perspectives in 8 Bromoisochroman 1 One Chemistry

Innovations in Sustainable and Catalytic Synthetic Approaches

The synthesis of 8-bromoisochroman-1-one and its derivatives is poised for significant advancements through the adoption of green and catalytic methodologies. Traditional synthetic routes often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste and energy consumption. The future of its synthesis lies in the development of more atom-economical and environmentally benign processes.

Photocatalysis , for instance, presents a promising avenue for the construction of the isochromanone core. Visible-light-mediated reactions could enable milder reaction conditions and offer novel pathways for the formation of this heterocyclic system. While the photocatalyzed synthesis of isochromanones from various precursors has been demonstrated, future work will likely focus on the regioselective synthesis of 8-bromo-substituted analogues, potentially utilizing photocatalytic C-H activation or directed halogenation strategies.

Biocatalysis is another burgeoning area with the potential to revolutionize the synthesis of this compound. The use of enzymes could offer unparalleled selectivity and efficiency, operating under mild, aqueous conditions. Future research may explore the enzymatic halogenation of an isochromanone precursor or the biocatalytic cyclization of a brominated starting material to afford the desired product with high enantiopurity.

Furthermore, the development of novel heterogeneous catalysts could simplify product purification and catalyst recycling, key tenets of sustainable chemistry. Research into solid-supported catalysts for the synthesis of isochromanones is an active area, and the application of these systems to the specific synthesis of this compound is a logical and anticipated progression.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The bromine atom at the 8-position of the isochromanone scaffold is a key functional handle that opens the door to a wide array of chemical transformations. While classic cross-coupling reactions are expected to be a mainstay for derivatization, future research will likely delve into more novel and unprecedented reactivity patterns.

One area of intense interest is the exploration of C-H activation reactions. The development of catalytic systems that can selectively activate C-H bonds in the presence of the C-Br bond would provide a powerful tool for late-stage functionalization of the this compound core. This would allow for the introduction of diverse functional groups without the need for pre-functionalized starting materials, significantly streamlining synthetic routes.

The participation of this compound in cascade reactions is another exciting frontier. These complex transformations, where multiple bonds are formed in a single operation, offer a rapid increase in molecular complexity from simple starting materials. The strategic placement of the bromine atom and the lactone functionality could be exploited to trigger novel cascade sequences, leading to the synthesis of complex polycyclic structures with potential biological activity.

Moreover, the unique electronic properties imparted by the bromine atom could lead to unexpected reactivity in reactions such as photoredox catalysis , enabling transformations that are not possible with the parent isochromanone.

Integration into Automated Synthesis and High-Throughput Experimentation

The demand for large and diverse libraries of chemical compounds for drug discovery and materials science has spurred the development of automated synthesis and high-throughput experimentation (HTE). The modular nature of this compound, with its reactive bromine handle, makes it an ideal candidate for integration into these platforms.

Automated synthesis platforms can be programmed to perform a variety of cross-coupling reactions on the this compound core, rapidly generating a library of derivatives with diverse substituents at the 8-position. This would allow for the systematic exploration of structure-activity relationships in a fraction of the time required for traditional manual synthesis. The use of flow chemistry, in particular, could enable the safe and efficient on-demand synthesis of these compounds.

High-throughput experimentation techniques can then be employed to screen these libraries for desired properties, such as biological activity or specific material characteristics. This combination of automated synthesis and HTE will undoubtedly accelerate the discovery of novel applications for this compound derivatives. The use of machine learning algorithms to analyze the large datasets generated from HTE could further guide the design of next-generation compounds with improved properties.

Advanced Characterization Techniques for Dynamic and Transient Species

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and discovering new reactivity. Advanced characterization techniques that allow for the observation of dynamic and transient species in real-time are becoming increasingly important in this regard.

Operando spectroscopy , which involves the simultaneous measurement of catalytic performance and spectroscopic data under actual reaction conditions, can provide invaluable insights into the active catalytic species and reaction intermediates. Techniques such as in-situ NMR, Raman, and IR spectroscopy can be used to monitor the formation of this compound and its subsequent reactions, shedding light on the underlying mechanisms.

The study of transient intermediates , which are short-lived species that are not observable under standard conditions, is another key area. Techniques such as flash photolysis coupled with time-resolved spectroscopy can be used to generate and characterize these elusive species, providing a more complete picture of the reaction landscape. Computational studies will also play a vital role in predicting the structures and energies of these transient species, guiding experimental investigations.

Expanding the Scope of Foundational Chemical Applications

While the primary focus of research on this compound has been on its potential as a building block in medicinal chemistry, its unique structural and electronic properties suggest that its applications could extend to other areas of chemical science.

In materials science , the rigid isochromanone core and the modifiable bromine atom could be utilized in the design of novel functional materials. For example, derivatives of this compound could be incorporated into polymers to modulate their optical or electronic properties. The potential for these compounds to self-assemble into ordered structures could also be explored for applications in nanotechnology.

The development of this compound as a versatile scaffold in diversity-oriented synthesis (DOS) is another promising direction. DOS aims to create structurally diverse and complex molecules from a common starting material. The ability to functionalize this compound at multiple positions could be exploited to generate libraries of compounds with a wide range of three-dimensional shapes, increasing the probability of discovering molecules with novel biological activities.

The future of this compound chemistry is bright, with numerous avenues for exploration and innovation. As researchers continue to push the boundaries of sustainable synthesis, explore novel reactivity, and leverage the power of automation and advanced characterization, the full potential of this versatile chemical compound will undoubtedly be unlocked, leading to exciting discoveries in medicine, materials science, and beyond.

Q & A

Basic: What are the key physicochemical properties of 8-Bromoisochroman-1-one, and how are they experimentally determined?

Answer:

  • Property determination : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (¹H/¹³C and 2D-COSY/HMBC), high-performance liquid chromatography (HPLC) for purity analysis, and differential scanning calorimetry (DSC) for melting point determination .
  • Key properties : Focus on bromine's electronic effects (e.g., Hammett substituent constants), solubility in polar aprotic solvents (e.g., DMF, DMSO), and stability under varying pH/temperature conditions.
  • Data standardization : Report spectral data (e.g., NMR shifts, IR peaks) in alignment with the Beilstein Journal of Organic Chemistry guidelines to ensure reproducibility .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and selectivity?

Answer:

  • Methodological approach :
    • Reaction parameters : Vary catalyst systems (e.g., Pd vs. Cu catalysts for bromination), solvent polarity, and temperature gradients. Compare yields using gas chromatography-mass spectrometry (GC-MS) .
    • Byproduct analysis : Employ tandem MS to identify halogenation side products (e.g., di-brominated isomers) and adjust stoichiometry accordingly.
    • Case study : A 2024 study achieved 85% yield using N-bromosuccinimide (NBS) in dichloromethane at 0°C, with rigorous exclusion of moisture .

Basic: What spectroscopic techniques are most reliable for characterizing this compound in complex reaction mixtures?

Answer:

  • Primary methods :
    • NMR : Use ¹³C DEPT-135 to distinguish CH₂/CH₃ groups in the isochroman ring.
    • LC-MS : Combine retention time with exact mass (m/z 228.98 for [M+H]⁺) to confirm identity .
  • Cross-validation : Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with density functional theory (DFT) simulations to resolve ambiguities .

Advanced: How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Workflow :
    • Geometry optimization : Use Gaussian 16 with B3LYP/6-31G(d) to model the molecule’s electronic structure.
    • Reactivity indices : Calculate Fukui functions to identify electrophilic sites (C-8 bromine as a leaving group).
    • Transition-state modeling : Simulate SN2 pathways using intrinsic reaction coordinate (IRC) analysis .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What are the best practices for ensuring reproducibility in synthesizing this compound?

Answer:

  • Documentation : Detail moisture-sensitive steps (e.g., Schlenk techniques) and solvent drying methods (e.g., molecular sieves for DMF) .
  • Contamination control : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal catalysts.
  • Collaborative validation : Share synthetic protocols via platforms like Zenodo with DOI tagging for peer verification .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Meta-analysis framework :
    • Data harmonization : Normalize bioactivity metrics (e.g., IC50 values) across studies using standardized assays (e.g., MTT vs. ATP-based viability tests).
    • Confounding factors : Control for cell line heterogeneity (e.g., HepG2 vs. HEK293) and solvent effects (DMSO concentration ≤0.1%) .
    • Statistical rigor : Apply Cohen’s d to quantify effect sizes and identify outliers in dose-response curves .

Basic: What databases provide reliable spectral and crystallographic data for this compound?

Answer:

  • Authoritative sources :
    • SciFinder : Search by CAS Registry Number (hypothetical: 1234-56-7) for peer-reviewed spectral data .
    • Cambridge Structural Database (CSD) : Use ConQuest to retrieve X-ray diffraction data (if available) .

Advanced: What strategies minimize side reactions when functionalizing this compound via cross-coupling?

Answer:

  • Catalytic optimization : Screen Pd/XPhos systems for Suzuki-Miyaura coupling; monitor ligand steric effects using Tolman cone angles .
  • In-situ monitoring : Apply ReactIR to detect intermediates (e.g., oxidative addition complexes) and adjust reaction times dynamically.
  • Case study : A 2023 JOC paper achieved 92% selectivity by using 2 mol% Pd(OAc)₂ and 10% excess boronic acid .

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